![molecular formula C12H15N3O B2562024 (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 53708-63-7](/img/structure/B2562024.png)
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
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Overview
Description
“(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin, hence its use as an antidepressant and sleep aid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents . Another study showed the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .Chemical Reactions Analysis
A study has shown the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor . This suggests that “(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” could potentially undergo similar reactions.Scientific Research Applications
Antibacterial and Antifungal Properties
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: exhibits promising antibacterial and antifungal activities. Researchers have investigated its potential as a novel antimicrobial agent against various pathogens. Studies have shown inhibition of bacterial growth and fungal proliferation, making it a valuable candidate for drug development .
Antitubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (the causative agent of tuberculosis). Preliminary results indicate significant antitubercular activity, suggesting its potential as an adjunct therapy or lead compound for new antitubercular drugs .
Anticancer Potential
Indole derivatives, including those containing the indolyl moiety found in this compound, have attracted attention in cancer research. (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide could potentially inhibit cancer cell growth, metastasis, or angiogenesis. Further studies are needed to explore its specific mechanisms and target pathways .
Phosphoinositide 3-Kinase δ Inhibition
The indazole structural motif in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide suggests its potential as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). PI3Kδ inhibitors are being explored for respiratory disease treatment .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the s-phase kinase-associated protein 1 .
Mode of Action
It is likely that the compound interacts with its target protein, potentially altering its function or activity .
Result of Action
Similar compounds have shown antimicrobial and antitubercular activity .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLMQFTMPXBD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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